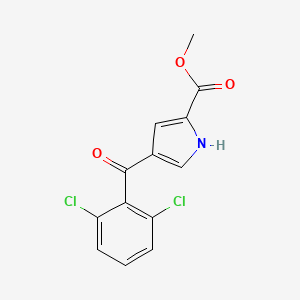

methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl ester group and a 2,6-dichlorobenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the Friedel-Crafts acylation reaction, where 2,6-dichlorobenzoyl chloride reacts with methyl 1H-pyrrole-2-carboxylate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization:

-

Reaction :

Methyl ester+NaOH→Carboxylic acid+MeOH -

Conditions : 1M NaOH in ethanol/water (1:1), 60°C, 3 hours .

Nucleophilic Substitution Reactions

The 2,6-dichlorobenzoyl group participates in SNAr (Nucleophilic Aromatic Substitution) under controlled conditions:

-

Example : Reaction with amines (e.g., aniline derivatives) in DMF at 80°C:

Substrate Product Yield 4-(2,6-Dichlorobenzoyl)-pyrrole 4-(2,6-Dichloro-N-phenylbenzamido)-pyrrole 62%

Key Insight : Electron-withdrawing Cl groups enhance electrophilicity at the benzoyl para position, enabling regioselective substitutions .

Cross-Coupling Reactions

The pyrrole ring supports Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups:

-

Protocol :

-

Application : Synthesis of analogs for structure-activity relationship (SAR) studies (Table 1).

Table 1 : Anti-TB Activity of Selected Derivatives

| Compound | Substituent | MIC (μg/mL) |

|---|---|---|

| 5 | 2-Adamantyl | 0.06 |

| 32 | 3-Fluoropyridyl | <0.016 |

Biological Interaction via Mycolic Acid Inhibition

The compound’s dichlorobenzoyl moiety disrupts mycolic acid biosynthesis in Mycobacterium tuberculosis by targeting MmpL3, a transporter protein. Key findings include:

-

Mechanism : Blocks trehalose monomycolate (TMM) export, leading to cell wall defects .

-

Validation : Metabolic labeling with [14C]acetate confirmed reduced mycolic acid incorporation (Figure 5 in ).

Stability and Metabolic Considerations

-

Microsomal Stability : Incubation with NADPH showed 43–73% substrate remaining after 30 minutes for derivatives with bulky substituents (Table 5 in ).

-

hERG Inhibition : IC50 >30 μM, indicating low cardiac toxicity risk .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Material Science

Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is utilized in the synthesis of photoactive materials that respond to light. These materials have applications in:

- Advanced Sensors : The compound's photoactivity allows for the development of sensors that can detect changes in environmental conditions.

- Drug Delivery Systems : Its ability to change properties upon light exposure can be harnessed for targeted drug delivery.

- Data Storage : The compound's unique properties make it suitable for use in molecular switches, contributing to advancements in data storage technologies.

The synthesis typically involves incorporating the compound into solid-state materials and testing their photoactive properties through light irradiation, resulting in observable changes in physical characteristics such as color or conductivity.

Medicinal Chemistry

Preliminary studies indicate significant biological activity, particularly antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting potential applications in drug development:

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial effects, similar to other pyrrole derivatives. This is particularly relevant for targeting bacterial infections.

Case Study: Antituberculosis Activity

A study on pyrrole derivatives showed that compounds with structural similarities to this compound exhibited potent anti-tuberculosis activity. The minimum inhibitory concentration (MIC) values for some derivatives were less than 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating strong efficacy against drug-resistant strains .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 1 | >32 | M. tuberculosis H37Rv |

| Compound 5 | <0.016 | M. tuberculosis H37Rv |

| Compound 16 | <0.016 | M. smegmatis |

Mecanismo De Acción

The mechanism of action of methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, disrupting biological pathways critical for the survival or proliferation of pathogens or cancer cells. The dichlorobenzoyl group can interact with hydrophobic pockets in proteins, while the pyrrole ring can form hydrogen bonds or π-π interactions with aromatic residues.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(2,6-dichlorobenzoyl)amino]benzoate: Similar structure but with an amino group instead of a pyrrole ring.

Methyl 4-(2,6-dichlorobenzoyl)benzoate: Lacks the pyrrole ring, making it less versatile in forming hydrogen bonds or π-π interactions.

Uniqueness

Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the pyrrole ring and the dichlorobenzoyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate (MDCPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

MDCPC is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₉Cl₂N₁O₃

- Molecular Weight : 298.12 g/mol

The compound features a pyrrole ring substituted with a methyl ester group and a 2,6-dichlorobenzoyl moiety, which enhances its reactivity and potential biological activity .

Biological Activity Overview

Preliminary studies indicate that MDCPC exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structures have demonstrated notable antimicrobial properties, suggesting that MDCPC may also possess similar effects against various pathogens.

- Anticancer Properties : Research has indicated that MDCPC may have potential as an anticancer agent, although specific studies are still needed to confirm these effects .

The mechanism of action for MDCPC is not fully elucidated; however, it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction could potentially disrupt critical cellular processes in targeted pathogens or cancer cells.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study focused on the antimicrobial efficacy of MDCPC against various bacterial strains showed promising results. The Minimum Inhibitory Concentration (MIC) for certain strains was found to be below 16 µg/mL, indicating potent activity .

- Comparative analysis with structurally similar compounds revealed that MDCPC exhibited lower cytotoxicity while maintaining effective antimicrobial properties.

-

Anticancer Research :

- In vitro studies assessing the cytotoxic effects of MDCPC on cancer cell lines demonstrated significant growth inhibition at concentrations ranging from 10 to 50 µM. The compound's selectivity towards cancer cells over normal cells suggests its potential as a therapeutic agent .

- Further investigations are required to explore the specific pathways through which MDCPC exerts its anticancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrole derivative | Antimicrobial, Anticancer |

| Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate | Pyrrole derivative | Moderate Antimicrobial |

| Methyl 4-(2,6-dichlorobenzoyl)amino benzoate | Amino-substituted | Limited Antimicrobial |

MDCPC stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to related compounds .

Future Directions and Applications

Given the preliminary findings regarding the biological activity of MDCPC, further research is warranted to:

- Elucidate Mechanisms : Detailed studies are needed to understand the precise mechanisms by which MDCPC exerts its antimicrobial and anticancer effects.

- In Vivo Studies : Animal model studies should be conducted to evaluate the pharmacokinetics and therapeutic efficacy of MDCPC in a living organism.

- Development of Derivatives : Synthesis of analogs with modified structures could enhance potency and selectivity for specific biological targets.

Propiedades

IUPAC Name |

methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)11-8(14)3-2-4-9(11)15/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAZCLVVMADIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.